molecular formula C11H12N2O2 B138636 L-Tryptophan-d5(indole-d5) CAS No. 62595-11-3

L-Tryptophan-d5(indole-d5)

Cat. No. B138636
CAS RN: 62595-11-3
M. Wt: 209.26 g/mol
InChI Key: QIVBCDIJIAJPQS-HLTLGYGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tryptophan-d5(indole-d5) is an isotopically labeled analogue of L-Tryptophan . It is used in biophysical studies for neutron scattering and as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions .


Molecular Structure Analysis

The molecular structure of L-Tryptophan-d5(indole-d5) is given by the SMILES string [2H]c1[nH]c2c([2H])c([2H])c([2H])c([2H])c2c1CC@HC(O)=O . The empirical formula is C11D5H7N2O2 , and the molecular weight is 209.26 .


Physical And Chemical Properties Analysis

L-Tryptophan-d5(indole-d5) is a solid substance . Its optical activity is [α]20/D -30.5°, c = 1 in H2O . The melting point is 280-285 °C (dec.) (lit.) .

Scientific Research Applications

Microbial Fermentation

L-Tryptophan-d5 is widely used in microbial fermentation, which is the most commonly used method to produce L-tryptophan . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . Saccharomyces cerevisiae also plays a significant role in the industrial production of biochemicals .

Biophysical Studies

L-Tryptophan-d5 is used in biophysical studies for neutron scattering . Neutron scattering is a technique used to understand the atomic and molecular structure of a material.

Anti-inflammatory Research

This compound serves as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions . This helps in understanding the mechanisms of anti-inflammatory drugs and developing new therapeutic strategies.

Food and Feed Industries

L-Tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries . It’s used as a dietary supplement and a food additive.

Pharmaceuticals and Biochemicals Production

Due to its robustness and safety, S. cerevisiae is favored for producing pharmaceuticals and food-grade biochemicals . L-Tryptophan-d5 plays a significant role in this process.

Structural Elucidation of Micronutrients

L-Tryptophan-d5 is used in structural elucidation of micronutrients and nutraceutical components present in food stuffs using LC-MS/MS . This helps in understanding the nutritional content of various foods.

Mechanism of Action

Target of Action

L-Tryptophan-d5, an isotopically labeled analogue of L-Tryptophan, serves as a substrate for several enzymes including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO) for the biosynthesis of serotonin and kynurenine . These enzymes are the primary targets of L-Tryptophan-d5 and play crucial roles in its metabolism .

Mode of Action

L-Tryptophan-d5 interacts with its targets, the enzymes TPH, IDO, and TDO, to facilitate the biosynthesis of serotonin and kynurenine . The interaction results in the conversion of L-Tryptophan-d5 into various metabolites, which can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Biochemical Pathways

L-Tryptophan-d5 is involved in the kynurenine and serotonin metabolic pathways . In the kynurenine pathway, L-Tryptophan-d5 is converted into kynurenine and related derivatives . In the serotonin pathway, it is converted into serotonin . These pathways produce various bioactive compounds that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Pharmacokinetics

It is intended for use as an internal standard for the quantification of l-tryptophan by gc- or lc-ms

Result of Action

The action of L-Tryptophan-d5 results in the production of various bioactive compounds through the kynurenine and serotonin pathways . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . For instance, kynurenine and its derivatives have been associated with immune regulation and neurological disorders .

Action Environment

The action of L-Tryptophan-d5 can be influenced by various environmental factors. For example, the gut microbiota plays a significant role in the metabolism of L-Tryptophan-d5 . Certain bacteria in the gut can metabolize L-Tryptophan-d5 into indole and its derivative indole-3 propionic acid . These metabolites have been associated with human metabolic disease and gut permeability . Therefore, the gut microbiota and dietary intake can significantly influence the action, efficacy, and stability of L-Tryptophan-d5.

Safety and Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water .

properties

IUPAC Name

(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-HLTLGYGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480575
Record name L-Tryptophan-d5(indole-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tryptophan-d5

CAS RN

62595-11-3
Record name L-Tryptophan-d5(indole-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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